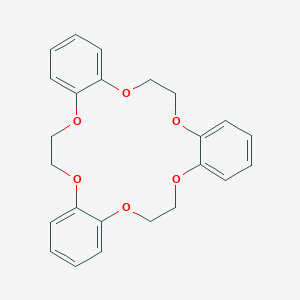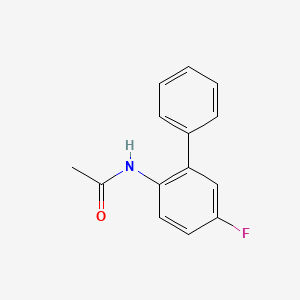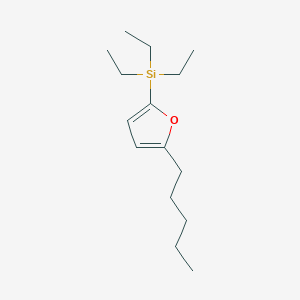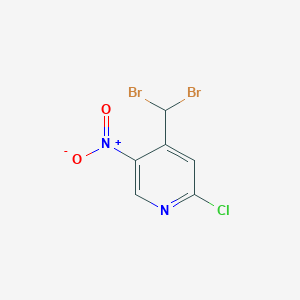
2-Chloro-4-(dibromomethyl)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(dibromomethyl)-5-nitropyridine is a heterocyclic aromatic compound that contains chlorine, bromine, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dibromomethyl)-5-nitropyridine typically involves multiple steps, including halogenation and nitration reactions. One common method involves the bromination of 2-chloro-4-methyl-5-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-Chloro-4-(dibromomethyl)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-4-(dibromomethyl)-5-aminopyridine.
Oxidation: 2-Chloro-4-(dibromomethyl)-5-nitrobenzoic acid.
科学研究应用
2-Chloro-4-(dibromomethyl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-4-(dibromomethyl)-5-nitropyridine involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, leading to cell lysis and death. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Another chlorinated nitro compound with similar chemical properties but different applications.
2-Chloro-5-nitropyridine: A structurally related compound with a nitro group at a different position on the pyridine ring.
4-Chloro-2-nitropyridine: Similar in structure but with the chlorine and nitro groups swapped in position.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
122947-85-7 |
|---|---|
分子式 |
C6H3Br2ClN2O2 |
分子量 |
330.36 g/mol |
IUPAC 名称 |
2-chloro-4-(dibromomethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H3Br2ClN2O2/c7-6(8)3-1-5(9)10-2-4(3)11(12)13/h1-2,6H |
InChI 键 |
BVQZHLCDXKKEEM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


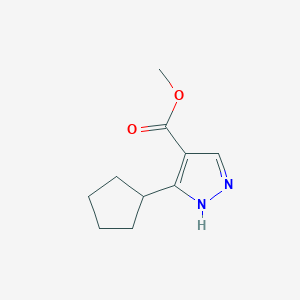
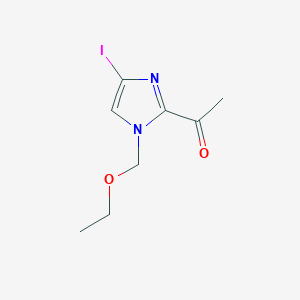
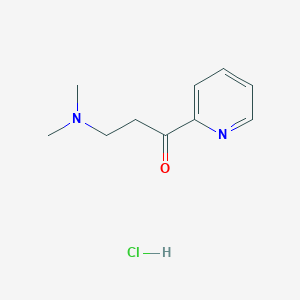
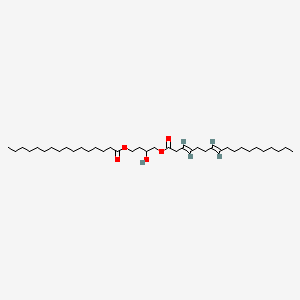
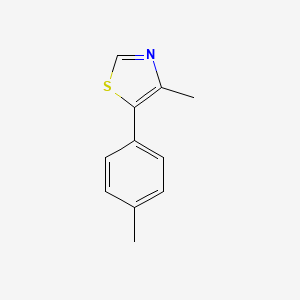
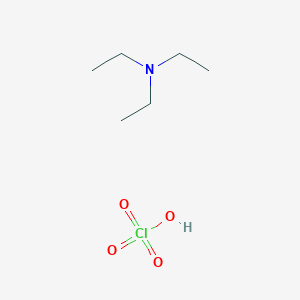
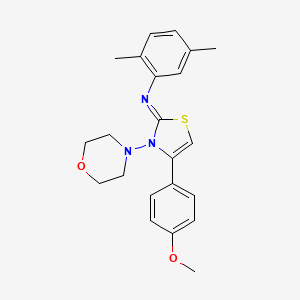
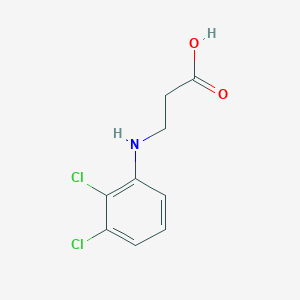
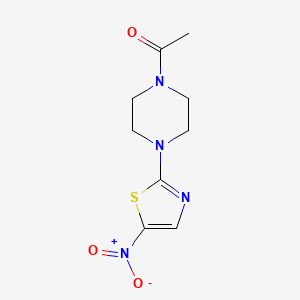
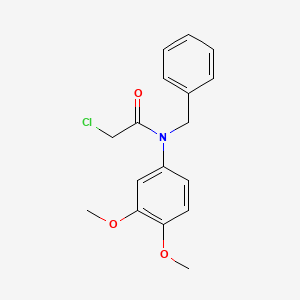
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
